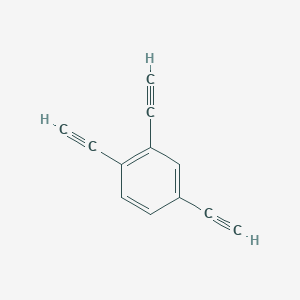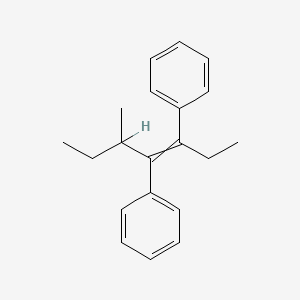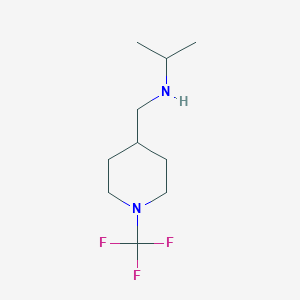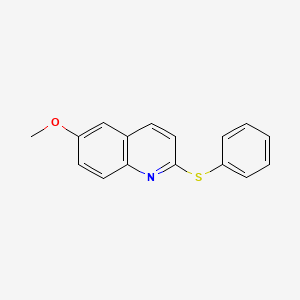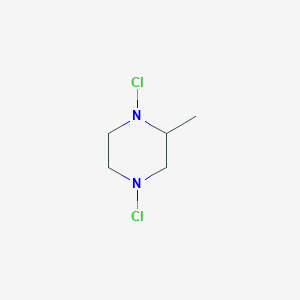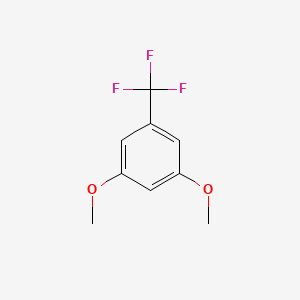
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties . This compound, in particular, has been studied for its potential therapeutic applications and its ability to interact with DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the reaction of acridine derivatives with sulfonamide groups. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve the use of sulfuric acid as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (LC-ESMS) are often used to monitor and verify the purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: Investigated for its anti-cancer properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
Comparación Con Compuestos Similares
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as a disinfectant and anti-bacterial agent.
Quinacrine: Studied for its anti-cancer and anti-malarial properties.
Uniqueness: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is unique due to its specific structure, which combines the properties of acridine derivatives with sulfonamide groups. This combination enhances its ability to interact with DNA and increases its potential therapeutic applications .
Propiedades
Número CAS |
53221-84-4 |
|---|---|
Fórmula molecular |
C22H22ClN3O2S |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H |
Clave InChI |
NZTXBMNUZGAJQK-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


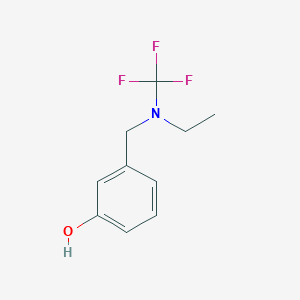
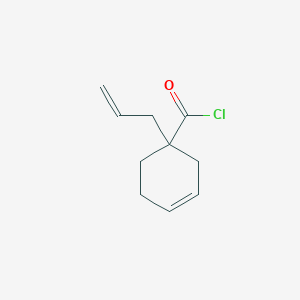
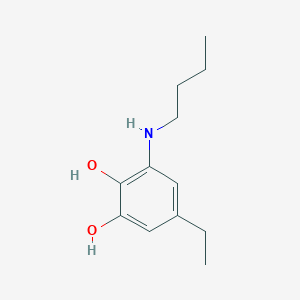
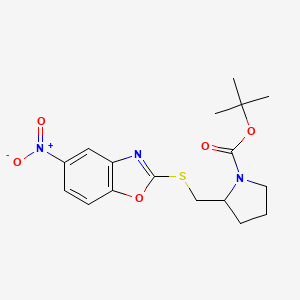
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
